molecular formula C24H27ClN4O2S B2935203 2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894883-10-4

2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2935203
CAS No.: 894883-10-4
M. Wt: 471.02
InChI Key: MNYVDYREPSAVNC-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-N-(2-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a useful research compound. Its molecular formula is C24H27ClN4O2S and its molecular weight is 471.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methodologies for synthesizing spirocyclic and azaspiro compounds, emphasizing the importance of structural diversity in pharmaceutical chemistry. For instance, the photomediated spirocyclization of N-Benzyl Propiolamide with N-Iodosuccinimide demonstrates a metal- and oxidant-free route to azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, illustrating innovative approaches to constructing complex spirocyclic architectures (Yang et al., 2022). Such methodologies underscore the compound's relevance in synthetic organic chemistry, particularly for generating bioactive molecular frameworks.

Antimicrobial and Antipathogenic Activities

The antimicrobial and antipathogenic potentials of compounds structurally similar to "2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide" have been a focal point of several studies. Research on thiourea derivatives, for example, has shown significant anti-pathogenic activity, particularly against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2S/c1-3-16-32-22-21(17-8-10-18(25)11-9-17)27-24(28-22)12-14-29(15-13-24)23(30)26-19-6-4-5-7-20(19)31-2/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYVDYREPSAVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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